Home > Products > Screening Compounds P115948 > cyclo-(Arg-Gly-Asp-DPhe-NMeVal)
cyclo-(Arg-Gly-Asp-DPhe-NMeVal) -

cyclo-(Arg-Gly-Asp-DPhe-NMeVal)

Catalog Number: EVT-12644257
CAS Number:
Molecular Formula: C27H40N8O7
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is a cyclic pentapeptide that incorporates the well-known Arg-Gly-Asp sequence, which is crucial for cell adhesion and interaction with integrins. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential applications in targeted drug delivery and cancer therapy. The sequence Arg-Gly-Asp serves as a recognition motif for integrins, which are proteins that facilitate cell-extracellular matrix adhesion. The incorporation of D-Phenylalanine and N-Methyl-Valine enhances the stability and bioactivity of the peptide.

Source and Classification

Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can be synthesized through various methods, primarily solid-phase peptide synthesis or solution-phase synthesis. It falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides while improving their pharmacological properties. The compound is classified as a cyclic peptide, characterized by a closed-loop structure that provides increased resistance to enzymatic degradation compared to linear peptides.

Synthesis Analysis

Methods

The synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase methods. The SPPS technique involves the stepwise assembly of amino acids on a solid support, allowing for easy purification and manipulation of the peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are attached to a resin using Fmoc (9-fluorenylmethoxycarbonyl) protection for the α-amino group.
    • Side-chain protecting groups such as Pbf (for arginine) and Bzl (for aspartic acid) are employed.
    • Coupling reagents like carbodiimides or mixed anhydrides facilitate the formation of peptide bonds.
    • Cyclization occurs after the linear precursor is cleaved from the resin under mildly acidic conditions, often yielding higher purity and yield due to minimized side reactions .
  2. Solution Phase Synthesis:
    • Linear precursors are synthesized in solution, followed by cyclization through condensation reactions.
    • This method may involve similar protective strategies as SPPS but allows for different reaction conditions that can enhance yield.
Molecular Structure Analysis

Structure

The molecular structure of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) features a cyclic arrangement of five amino acids. The cyclic nature enhances its binding affinity to integrins due to conformational rigidity.

Data

  • Molecular Formula: C20_{20}H30_{30}N5_{5}O4_{4}
  • Molecular Weight: 402.48 g/mol
  • 3D Structure: The cyclic structure can be analyzed using molecular modeling software to visualize its conformation and potential interaction sites with integrins.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis include:

  • Peptide Bond Formation: Between amino acids during synthesis.
  • Cyclization Reaction: Involves the formation of a covalent bond between the N-terminus and C-terminus of the linear precursor.
  • Cleavage Reactions: To remove protecting groups and release the final cyclic product.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reactants. Optimizing these conditions is crucial for maximizing yield and purity .

Mechanism of Action

Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) exerts its biological effects primarily through binding to integrin receptors on cell surfaces. This interaction promotes cell adhesion, migration, and proliferation, making it a valuable tool in cancer therapy and tissue engineering.

Process

  1. Binding: The cyclic peptide binds specifically to integrins such as αvβ3 and α5β1 with high affinity.
  2. Signal Transduction: This binding activates intracellular signaling pathways that influence cell behavior.
  3. Biological Response: Enhanced cell adhesion leads to improved tissue repair processes or targeted delivery of therapeutic agents .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits good stability under physiological conditions due to its cyclic structure.
  • pH Sensitivity: Stability may vary with pH; optimal conditions should be maintained during storage and application.

Relevant Data

  • The compound's stability can be assessed through degradation studies in serum or under varying pH levels .
Applications

Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has several promising applications in scientific research:

  • Cancer Therapy: Used as an integrin-targeting agent in drug delivery systems aimed at solid tumors.
  • Tissue Engineering: Enhances cell adhesion in biomaterials, facilitating tissue regeneration.
  • Diagnostic Imaging: Potential use in radiolabeling for imaging tumor sites via targeted delivery mechanisms .
Introduction and Contextual Framework

Historical Development of RGD-Containing Cyclic Peptides

The evolution of RGD (arginine-glycine-aspartate) peptides represents a paradigm shift in targeted cancer therapy. Early linear RGD peptides, discovered in the 1980s, exhibited inherent limitations: rapid proteolytic degradation, poor receptor selectivity, and insufficient binding affinity for clinical translation. The introduction of cyclic constraints in the 1990s marked a critical advancement, with cyclo(RGDfV) demonstrating enhanced conformational stability and improved αvβ3 integrin binding. This structural modification restricted peptide flexibility, enabling optimal spatial positioning of the RGD motif for integrin interaction [4] [7].

By the early 2000s, second-generation cyclic peptides incorporated D-amino acids and unnatural residues to further optimize pharmacokinetics. Cilengitide (cyclo(RGDf(NMe)V)), emerged as a benchmark compound, featuring D-phenylalanine (DPhe) and N-methyl-L-valine (NMeVal). This design achieved a 50-fold increase in αvβ3 binding affinity (IC₅₀ ≈ 4.3 nM) compared to first-generation analogs, while conferring resistance to enzymatic cleavage. Clinical trials investigating cilengitide in glioblastoma validated its tumor-targeting capability but revealed limitations in monotherapy efficacy, prompting third-generation innovations [1] [8].

Table 1: Evolution of RGD Peptide Therapeutics

GenerationRepresentative CompoundKey Modificationsαvβ3 Binding AffinityPrimary Limitations
FirstLinear RGDNatural amino acids~500 nMProteolysis, low specificity
SecondCyclo(RGDfV)Cyclization, D-Phe~60 nMModerate clearance by RES
ThirdCyclo(RGDf-NMeVal)N-methylation, optimized hydrophobicity~0.2 nMTumor heterogeneity effects
AdvancedE[c(RGDfK)]₂Dimeric conjugation~0.05 nMManufacturing complexity [1] [7]

Recent advancements focus on multivalent systems and hybrid conjugates. Dimeric RGD constructs like E[c(RGDfK)]₂ leverage the "cluster effect" to enhance avidity, achieving Kd values below 50 pM. Simultaneously, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has been engineered into liposomal nanoparticles and radiopharmaceutical conjugates, significantly improving tumor accumulation metrics in preclinical models [1] [7].

Theoretical Foundations of Integrin-Targeted Therapeutics

Integrins constitute a superfamily of 24 heterodimeric transmembrane receptors that function as bidirectional signaling mechanosensors. The αvβ3 subtype, overexpressed in tumor neovasculature and aggressive cancers (melanoma, glioblastoma, pancreatic), regulates pathological angiogenesis, metastatic dissemination, and treatment resistance through:

  • Focal adhesion kinase (FAK)/Src pathway: Promotes tumor cell survival and migration
  • VEGF/VEGFR cross-talk: Amplifies angiogenic signaling
  • TGF-β activation: Drives epithelial-mesenchymal transition [2] [4] [10]

The RGD-binding pocket resides at the αvβ3 interface, requiring ligand engagement with both subunits. Crystallographic studies reveal a critical aspartate coordination sphere involving Mg²⁺ ions in the metal ion-dependent adhesion site (MIDAS). Natural ligands like fibronectin and vitronectin engage this pocket via extended β-sheet conformations, but cyclic RGD peptides achieve superior selectivity through rigid, pre-organized structures that exclude competing integrins (e.g., α5β1, αIIbβ3) [4] [9].

Table 2: Integrin αvβ3 Structural Biology and Targeting

Structural ElementFunctionCyclo(RGDf-NMeVal) InteractionBiological Consequence
βA-domain MIDASMg²⁺ coordinationAsp carboxylate chelationHigh-affinity anchoring (Kd = 0.2 nM)
αv β-propellerLigand specificityD-Phe hydrophobic insertionSelectivity over α5β1 (>100-fold)
Cytoplasmic tailInside-out activationN/APrevents bidirectional signaling
Exosite regionsAllosteric regulationN-methyl valine engagementSuppresses αvβ6 cross-activation [4] [9] [10]

Cyclic RGD peptides function as competitive antagonists, disrupting integrin-ECM binding and inducing receptor internalization. In B16F0 melanoma models, cyclo-(Arg-Gly-Asp-DPhe-NMeVal)-liposomes demonstrated dual targeting of tumor vasculature and cancer cells, achieving 12.3-fold higher tumor accumulation than non-targeted equivalents [1].

Rationale for N-Methyl Valine Modification in Peptide Design

The incorporation of N-methyl-L-valine (NMeVal) addresses three fundamental limitations of earlier cyclic RGD peptides:

Metabolic Stability Enhancement: N-methylation confers protease resistance by sterically blocking peptide bond cleavage. Cyclo(RGDfK) exhibits a plasma half-life of <30 minutes in murine models, whereas cyclo(RGDf-NMeVal) maintains structural integrity for >8 hours. This directly translates to prolonged tumor exposure, evidenced by a 4.2-fold increase in AUC₀–24h compared to non-methylated analogs [1] [5].

Hydrophobicity Optimization: N-methylation increases logP by 0.8 units, reducing aqueous solubility but enhancing membrane permeability. This property critically impacts nanocarrier engineering: liposomes decorated with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) exhibit 18% lower RES uptake than those conjugated to RGDyC peptides due to optimized hydrophobicity. Consequently, tumor-to-liver ratios improve from 1.7:1 to 5.3:1 in C26 colon carcinoma models [1].

Conformational Steering: Molecular dynamics simulations reveal NMeVal stabilizes a β-turn conformation optimal for integrin engagement. Docking studies against αvβ3 (PDB: 1L5G) demonstrate cyclo(RGDf-NMeVal) achieves a ΔG of -10.5 kcal/mol, forming two additional hydrogen bonds versus non-methylated versions. The N-methyl group itself participates in hydrophobic contacts with β3-Tyr122, contributing ~30% of the van der Waals interaction energy [3] [5].

Table 3: Impact of N-Methyl Valine on Peptide Properties

ParameterCyclo(RGDfV)Cyclo(RGDf-NMeVal)Change (%)Functional Significance
Plasma t₁/₂42 min8.2 h+1070%Reduced dosing frequency
RES clearance68% ID/g42% ID/g-38%Higher tumor availability
Tumor uptake3.1% ID/g8.7% ID/g+181%Improved therapeutic index
αvβ3 Kd4.3 nM0.22 nM+95% affinityEnhanced receptor blockade [1] [3] [5]

The synthetic route to cyclo-(Arg-Gly-Asp-DPhe-NMeVal) employs convergent fragment condensation. Patent CA2366694A1 details cyclization of the linear precursor H-Asp(OBzl)-DPhe-NMeVal-Arg(Pbf)-Gly-OH, followed by global deprotection. This process achieves >98% purity at multi-gram scale, enabling clinical translation [5].

Properties

Product Name

cyclo-(Arg-Gly-Asp-DPhe-NMeVal)

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C27H40N8O7

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)

InChI Key

AMLYAMJWYAIXIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.